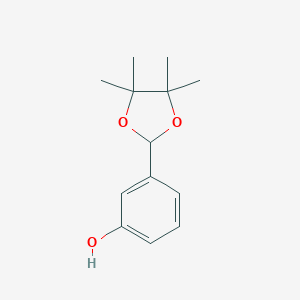

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol

Vue d'ensemble

Description

The compound “3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline” is similar to the one you asked about . It has a molecular formula of C13H19NO2, an average mass of 221.296 Da, and a monoisotopic mass of 221.141586 Da .

Synthesis Analysis

While specific synthesis methods for “3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol” are not available, similar compounds like “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” have been used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis

The InChI code for “3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline” is 1S/C13H19NO2/c1-12(2)13(3,4)16-11(15-12)9-6-5-7-10(14)8-9/h5-8,11H,14H2,1-4H3 .Physical And Chemical Properties Analysis

The compound “3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline” is a solid at room temperature . More specific physical and chemical properties are not available.Applications De Recherche Scientifique

Quantitative Analysis in Lignins

Granata and Argyropoulos (1995) explored the use of a related compound, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, in the quantitative 31P NMR analysis of hydroxyl groups in lignins. This study recommended an experimental protocol for spectra acquisition and achieved excellent resolution of various phenolic hydroxyl environments, although with some limitations in the aliphatic hydroxyl region (Granata & Argyropoulos, 1995).

Synthesis of Polyols and Cyclic Carbonates

Rokicki, Pawlicki, and Kuran (1985) investigated the reaction of 4-chloromethyl-1,3-dioxolan-2one with phenol, leading to the synthesis of compounds like 4-phenoxymethyl-1,3-dioxolan-2one and 3-phenoxypropan-1,2-diol. This reaction was extended to difunctional phenols, creating derivatives useful in synthesizing tetrahydroxy compounds (Rokicki et al., 1985).

Oxidative Bleaching Performance

Şen and Yildiz (2017) synthesized functional complexes starting with 4-[4-(1,3-Dioxolan-2-yl)phenoxy]-phthalonitrile, leading to compounds like tetrakis[4-(salicyhydrazone)phenoxy)] phthalocyaninato cobalt (II). These compounds exhibited enhanced bleaching performance at 25°C compared to commercial bleach activators in powder detergent formulations (Şen & Yildiz, 2017).

Nanoparticle Fluorescence Emission

Fischer, Baier, and Mecking (2013) used compounds like bromo4-(2,2-dimethyl-1,3-dioxolan-4-yl)-phenylpalladium to create heterodisubstituted polyfluorenes, which formed stable nanoparticles with bright fluorescence emission. This was crucial for enduring fluorescence brightness and could be tuned to longer wavelengths (Fischer et al., 2013).

Biotransformation in Resin Synthesis

Williams et al. (1990) developed a biotransformation procedure using Pseudomonas putida containing toluene dioxygenase to oxidize phenyl-1,3-dioxolanes, forming products suitable as intermediates in the synthesis of specialty chemicals like 3-hydroxyphenylacetylene, used in acetylene-terminated resins (Williams et al., 1990).

Synthesis of Fluorescent Derivatives

Padalkar et al. (2011) synthesized novel fluorescent derivatives from p-N,N-diethyl amino salicylaldehyde and different substituted compounds. These derivatives exhibited excited state intra-molecular proton transfer, showing significant thermal stability and potential applications in fluorescence studies (Padalkar et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-12(2)13(3,4)16-11(15-12)9-6-5-7-10(14)8-9/h5-8,11,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVVPNURJVIOQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC(O1)C2=CC(=CC=C2)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,5,6-tetrafluoro-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B262544.png)

![Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B262545.png)

![5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B262548.png)

![2-{[2-(Benzyloxy)benzyl]amino}ethanol](/img/structure/B262553.png)

![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B262555.png)

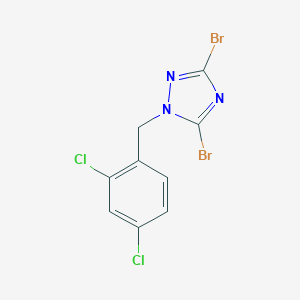

![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B262559.png)

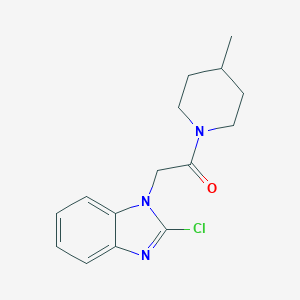

![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine](/img/structure/B262567.png)